molecular formula C21H25N3O3S2 B2808092 (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683261-06-5

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2808092
CAS No.: 683261-06-5
M. Wt: 431.57
InChI Key: YJSSWOGLDXVWIF-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a benzo[d]thiazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The 3,6-dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the benzo[d]thiazole derivative with 4-aminobenzoyl chloride in the presence of a base like triethylamine.

    Formation of the Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzo[d]thiazole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the benzo[d]thiazole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(N-butyl-N-methylsulfamoyl)-N-(2-benzothiazolyl)benzamide: Similar structure but lacks the dimethyl groups on the benzo[d]thiazole ring.

    (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylphenyl)benzamide: Similar structure but lacks the benzo[d]thiazole moiety.

Uniqueness

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both the dimethylbenzo[d]thiazole and the sulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of interactions and applications compared to similar compounds.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-5-6-13-23(3)29(26,27)17-10-8-16(9-11-17)20(25)22-21-24(4)18-12-7-15(2)14-19(18)28-21/h7-12,14H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSSWOGLDXVWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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